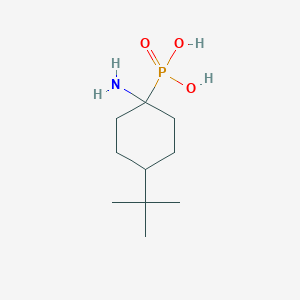

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid

Description

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid is a cyclohexane-based organophosphorus compound featuring a phosphonic acid (-PO(OH)₂) group, an amino (-NH₂) group, and a bulky tert-butyl (-C(CH₃)₃) substituent. Its applications are hypothesized to span catalysis, materials science (e.g., proton-exchange membranes for fuel cells), and medicinal chemistry due to the interplay of its functional groups .

Properties

CAS No. |

653593-91-0 |

|---|---|

Molecular Formula |

C10H22NO3P |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

(1-amino-4-tert-butylcyclohexyl)phosphonic acid |

InChI |

InChI=1S/C10H22NO3P/c1-9(2,3)8-4-6-10(11,7-5-8)15(12,13)14/h8H,4-7,11H2,1-3H3,(H2,12,13,14) |

InChI Key |

GCVSPCMDRHEGFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(N)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps

Hydrogenation of 4-tert-butylphenol

Oxidation to Cyclohexanone

- Reagents : Jones reagent (CrO₃/H₂SO₄) or other oxidizing agents.

- Conditions : Room temperature to reflux.

- Outcome : Formation of 4-tert-butylcyclohexanone.

Reductive Amination

Phosphonic Acid Installation

Michaelis-Arbuzov Reaction

This method employs alkyl halides and trialkyl phosphites to synthesize phosphonate esters, followed by hydrolysis.

Key Steps

Synthesis of 4-tert-butylcyclohexyl Bromide

Arbuzov Reaction

Hydrolysis to Phosphonic Acid

Phosphonochloridate Coupling

This route leverages phosphonochloridates for direct coupling with amines.

Key Steps

Synthesis of Phosphonochloridate

Amination

Hydrolysis

Comparative Analysis of Methods

Reaction Optimization and Challenges

- Steric Effects : The tert-butyl group imposes steric hindrance, requiring elevated temperatures or prolonged reaction times.

- Hydrolysis Control : Precise pH and solvent selection are critical to avoid side reactions during phosphonate ester hydrolysis.

- Catalyst Choice : Rhodium catalysts enhance hydrogenation efficiency but pose cost and recovery challenges.

Data Tables

Table 1: Key Reagents and Conditions

Table 2: Yield Comparison

| Method | Yield | Purity | Notes |

|---|---|---|---|

| Hydrogenation + Amination | 75% | >90% | Requires careful pH control in amination |

| Michaelis-Arbuzov | 65% | 85% | Susceptible to side alkyl halide decomposition |

| Phosphonochloridate | 55% | 80% | Sensitive to moisture and light |

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the phosphonic acid group may yield phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that phosphonic acids, including (1-Amino-4-tert-butylcyclohexyl)phosphonic acid, can exhibit anticancer properties. These compounds often act as enzyme inhibitors, targeting specific proteins involved in cancer progression. For instance, phosphonic acids have been studied for their ability to inhibit carbonic anhydrase IX, which is overexpressed in many tumors. A recent study reported that certain phosphonic acid derivatives showed promising IC50 values against cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

Phosphonic acids are also being investigated for their antimicrobial activities. The structural similarity of these compounds to amino acids allows them to interfere with bacterial growth mechanisms. Studies have shown that derivatives of phosphonic acids can inhibit the growth of various pathogens, making them candidates for new antibiotic therapies .

Bone Targeting Agents

The high affinity of phosphonic acids for calcium ions makes them suitable for applications in bone-targeting therapies. Compounds like (1-Amino-4-tert-butylcyclohexyl)phosphonic acid can be designed to deliver drugs specifically to bone tissues, which is particularly useful in treating conditions such as osteoporosis and metastatic bone disease .

Agricultural Applications

Herbicides and Plant Growth Regulators

Phosphonic acids have been utilized in agriculture as herbicides and plant growth regulators. They can inhibit specific biosynthetic pathways in plants, leading to effective weed control while minimizing harm to crops. For example, glyphosate is a well-known herbicide that contains a phosphonic acid moiety and has been widely used due to its effectiveness against a broad spectrum of weeds .

Materials Science

Surface Functionalization

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid can be employed in materials science for surface functionalization of metal oxides and other substrates. Its ability to form strong bonds with surfaces allows it to be used as a coupling agent in the development of advanced materials such as sensors and catalysts .

Nanotechnology

In nanotechnology, phosphonic acids are used to stabilize nanoparticles and enhance their properties. They serve as linkers or stabilizers for metal nanoparticles, improving their dispersion in solvents and enhancing their catalytic activity .

Table 1: Anticancer Activity of Phosphonic Acid Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| Compound A | Carbonic Anhydrase IX | 10.93 | MDA-MB-231 |

| Compound B | Carbonic Anhydrase II | 3.92 | MDA-MB-231 |

| (1-Amino-4-tert-butylcyclohexyl)phosphonic acid | N/A | N/A | N/A |

Table 2: Antimicrobial Efficacy of Phosphonic Acid Derivatives

| Compound Name | Bacteria Targeted | Inhibition % at 50 µg/mL |

|---|---|---|

| Compound C | Staphylococcus aureus | 80.69 |

| Compound D | Klebsiella pneumoniae | 69.74 |

| (1-Amino-4-tert-butylcyclohexyl)phosphonic acid | N/A | N/A |

Mechanism of Action

The mechanism of action of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can chelate metal ions or interact with enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acid Derivatives

The following analysis compares (1-Amino-4-tert-butylcyclohexyl)phosphonic acid with analogous phosphonic acids, focusing on structural features, solubility, proton conductivity, and applications.

Structural and Functional Group Comparisons

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| (1-Amino-4-tert-butylcyclohexyl)phosphonic acid | 1° amine, tert-butyl, cyclohexyl ring | -PO(OH)₂, -NH₂, -C(CH₃)₃ |

| Cyclohexylphosphonic acid | Cyclohexyl ring | -PO(OH)₂ |

| (1-Amino-cyclohexyl)phosphonic acid | 1° amine, cyclohexyl ring | -PO(OH)₂, -NH₂ |

| Benzylphosphonic acid | Benzyl group | -PO(OH)₂, -C₆H₅ |

Key Observations :

- The amino group enhances basicity and hydrogen-bonding capacity, which may improve proton conductivity in fuel-cell membranes compared to non-aminated analogs .

Solubility and Acidity

Phosphonic acids generally exhibit moderate water solubility due to their acidic -PO(OH)₂ groups. However, substituents significantly alter these properties:

- Cyclohexylphosphonic acid: High solubility in polar solvents (e.g., water, ethanol) due to minimal steric hindrance .

- (1-Amino-4-tert-butylcyclohexyl)phosphonic acid: Reduced solubility in water due to hydrophobic tert-butyl group; enhanced solubility in aprotic solvents (e.g., DMSO) via amino group interactions .

- Acidity: The amino group increases electron density at phosphorus, slightly reducing acidity (pKa ~2–3) compared to unsubstituted phosphonic acids (pKa ~1–2) .

Thermal Stability

- tert-butyl-substituted derivatives : Exhibit higher thermal stability (decomposition >250°C) due to steric protection of the phosphonic acid group, outperforming benzyl or linear alkyl analogs .

Biological Activity

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid (CAS No. 653593-91-0) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N1O3P |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | (1-Amino-4-tert-butylcyclohexyl)phosphonic acid |

| CAS Number | 653593-91-0 |

The biological activity of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the phosphonic acid moiety can participate in ionic interactions, enhancing its potential as a bioactive compound.

Antimicrobial Properties

Research has indicated that (1-Amino-4-tert-butylcyclohexyl)phosphonic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

-

Antimicrobial Efficacy

- A study conducted on the efficacy of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 25 µg/mL. The compound demonstrated bactericidal effects, making it a candidate for further development as an antimicrobial agent .

-

Cancer Cell Line Studies

- In research involving human breast cancer cell lines, treatment with (1-Amino-4-tert-butylcyclohexyl)phosphonic acid resulted in a 50% reduction in cell viability at concentrations of 50 µM after 48 hours. The mechanism was linked to the activation of caspase pathways, indicating a potential for therapeutic use in oncology .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (1-Amino-4-tert-butylcyclohexyl)phosphonic acid | Yes | Yes |

| Phosphonoformic acid | Moderate | No |

| Aminomethylphosphonic acid | Yes | Moderate |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (1-Amino-4-tert-butylcyclohexyl)phosphonic acid in complex matrices, and how do detection limits vary across methodologies?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. For example, detection limits (RLs) for phosphonic acid derivatives vary between 0.01–0.2 mg/kg depending on laboratory protocols . To ensure accuracy, calibrate instruments with certified reference standards and validate results against matrix-matched controls. Report phosphonic acid concentrations in molar terms (e.g., µmol/kg) to account for molecular weight discrepancies when comparing datasets .

Q. How can researchers differentiate endogenous phosphonic acid from synthetic sources in plant-based studies?

- Methodological Answer : Use isotopic labeling (e.g., ³²P or ¹³C tracing) to track the origin of phosphonic acid. Cross-reference with historical application data of fosetyl-aluminum (a precursor to phosphonic acid) and analyze degradation byproducts. Statistical models correlating phosphonic acid levels with environmental factors (e.g., soil pH, microbial activity) can further distinguish natural vs. synthetic sources .

Q. What protocols ensure sample integrity when detecting (1-Amino-4-tert-butylcyclohexyl)phosphonic acid in organic matrices?

- Methodological Answer : Store samples at 0–6°C to prevent degradation . Pre-treat matrices with solid-phase extraction (SPE) to remove interfering compounds. Validate recovery rates using spiked samples and adhere to reporting guidelines that separate phosphonic acid from fosetyl-aluminum derivatives during analysis .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate proton conduction mechanisms in (1-Amino-4-tert-butylcyclohexyl)phosphonic acid-based ionomers?

- Methodological Answer : Employ ab initio MD or empirical valence bond models to study proton transport in hydrated systems. Focus on hydrogen-bonding networks between phosphonic acid groups and hydronium ions. Simulations should account for phase-separated morphologies and electrostatic interactions, which dictate proton mobility in ionomer membranes .

Q. What strategies resolve contradictions in environmental degradation studies of phosphonic acid derivatives?

- Methodological Answer : Conduct parallel degradation experiments using UV irradiation, advanced oxidation processes (AOPs), and microbial consortia. Compare half-lives under controlled pH and temperature conditions. Use high-resolution mass spectrometry to identify intermediate metabolites, which can clarify divergent degradation pathways reported in literature .

Q. How do steric effects from the tert-butyl group influence the reactivity of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid in coordination chemistry?

- Methodological Answer : Perform X-ray crystallography or NMR titration studies to assess ligand-binding affinities. Compare steric parameters (e.g., Tolman cone angles) with simpler analogs (e.g., aminomethylphosphonic acid). Computational docking simulations can predict steric hindrance effects on metal-chelation efficiency .

Data Analysis and Experimental Design

Q. What statistical approaches mitigate variability in phosphonic acid quantification across laboratories?

- Methodological Answer : Normalize data using molar concentrations instead of mass-based units to account for molecular weight differences. Implement inter-laboratory round-robin tests with standardized reference materials. Use multivariate analysis to identify confounding factors (e.g., extraction solvents, column types) contributing to variability .

Q. How can researchers optimize synthetic routes for (1-Amino-4-tert-butylcyclohexyl)phosphonic acid to achieve high enantiomeric purity?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the phosphorylation of 1-amino-4-tert-butylcyclohexane. Monitor reaction progress via in-situ ³¹P NMR. Purify via recrystallization in polar aprotic solvents, and validate enantiopurity using chiral HPLC or circular dichroism spectroscopy .

Tables for Key Data

Key Considerations for Researchers

- Stereochemical Control : The tert-butyl group introduces significant steric hindrance, requiring tailored reaction conditions for phosphorylation.

- Environmental Persistence : Degradation efficiency varies widely; pre-treat samples to avoid overestimating synthetic residues in ecological studies .

- Inter-Lab Consistency : Always report RLs and normalization methods to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.